

Application Notes: Cetrимide as a Laboratory Disinfectant

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Compound of Interest

Compound Name: Citramide

Cat. No.: B3344124

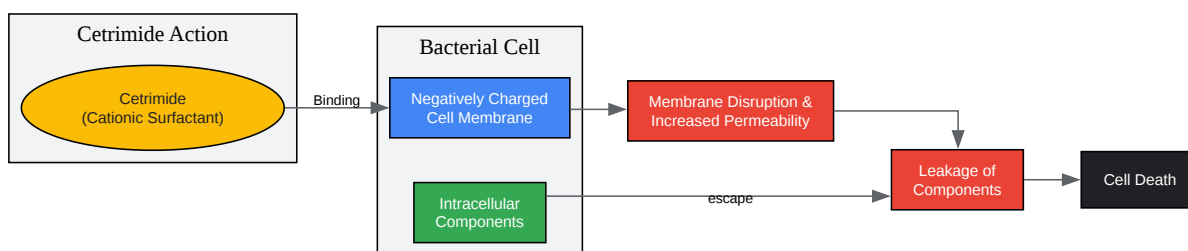
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Introduction

Cetrimide is a potent antiseptic and disinfectant agent widely utilized in laboratory and healthcare settings.[1][2][3] Chemically, it is a quaternary ammonium compound, typically a mixture of several alkyltrimethylammonium bromides, with the primary component being trimethyltetradecylammonium bromide (TTAB).[4][5][6] As a cationic surfactant, it possesses strong detergent and antimicrobial properties, making it effective for a variety of applications, from surface sterilization to inclusion in selective microbiological media.[2][7] Its broad-spectrum activity targets a wide range of bacteria and fungi.[4][8]

Mechanism of Action

Cetrimide's disinfectant properties stem from its nature as a cationic surfactant.[1][7] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins.[9] This interaction disrupts the structural integrity of the cell membrane, leading to increased permeability.[9] The compromised membrane can no longer maintain the essential cytoplasmic components, resulting in leakage of vital intracellular contents and ultimately leading to cell lysis and death.[1][9]



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Caption: Mechanism of Cetrимide's antimicrobial action on a bacterial cell.

Laboratory Applications

Cetrимide is a versatile tool in the laboratory with several key applications:

- **Surface Disinfection:** It is suitable for the general disinfection of laboratory surfaces, including benchtops, floors, and walls, to maintain a sterile working environment.[1][7]
- **Equipment and Instrument Disinfection:** Cetrимide solutions are used to clean and disinfect laboratory apparatus, utensils, and surgical instruments.[8][10][11] For sterile storage of instruments, a lower concentration with an anti-rust agent is recommended.[8][11]
- **Selective Media:** Cetrимide is a critical component of Cetrимide Agar, a selective medium used for the isolation and identification of *Pseudomonas aeruginosa*, which can grow in its presence while the growth of many other bacteria is inhibited.[1]
- **Molecular Biology:** Due to its detergent properties, Cetrимide is employed in certain molecular biology protocols, such as the isolation of high molecular weight DNA, where it aids in cell lysis and the removal of proteins and lipids.[2][7]

Safety and Handling

- Always wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses, when handling Cetrимide solutions.[12]

- Cetrimide is corrosive and can cause skin and eye irritation; avoid direct contact.[\[4\]](#) Do not use undiluted solutions on the skin.[\[8\]](#)
- Avoid mixing Cetrimide with anionic substances, such as soaps and other detergents, as this can cause precipitation and inactivate its antimicrobial properties.[\[7\]](#)
- Store in a cool, dry, dark place in well-sealed containers.[\[13\]](#)
- Dispose of Cetrimide waste according to local institutional guidelines for chemical waste.

Data Presentation

Table 1: Recommended Dilutions for Laboratory Applications

Application	Recommended Concentration (% w/v)	Notes	Source(s)
General Surface & Utensil Disinfection	0.5% - 1.0%	Use 1% for heavily contaminated surfaces.	[8] [11] [14]
Pre-operative Skin Cleansing	1.0%	For disinfecting hands or operation sites.	[11] [14]
Disinfection of Surgical Instruments	1.0%	Requires a contact time of at least one hour, followed by rinsing and sterilization.	[8] [14]
Sterile Storage of Instruments	0.1%	Often used with 0.5% sodium nitrate to prevent rusting.	[8] [11] [14]
Refrigerator/Incubator Disinfection	0.1%	Wipe surfaces and allow to dry.	[11] [14]

Table 2: Summary of Antimicrobial Efficacy Data

Organism(s)	Test Method	Concentration	Result	Source(s)
E. coli, S. typhimurium, P. aeruginosa, B. subtilis, C. albicans	Surface Challenge Test	1%	≥6-log reduction after 20 minutes contact time. Superior to 2.5% Dettol and 2% Lizol.	[15]
Pseudomonas aeruginosa (isolates)	Broth Microdilution	0.016 - 2.048 µg/100 µl	Minimum Inhibitory Concentration (MIC) range.	[16]
Aspergillus flavus	Broth Dilution	0.01 mg/ml (10 µg/ml)	Minimum Inhibitory Concentration (MIC) giving complete inhibition.	[17]
Mycobacterium tuberculosis	Contact Killing Assay	3.0% (in combination with 1.5% Chlorhexidine)	>4-log reduction after 5 minutes of contact time.	[18]

Experimental Protocols

Protocol 1: General Laboratory Surface Disinfection

This protocol outlines the procedure for routine disinfection of laboratory benchtops and surfaces using a Cetrimide solution.

Materials:

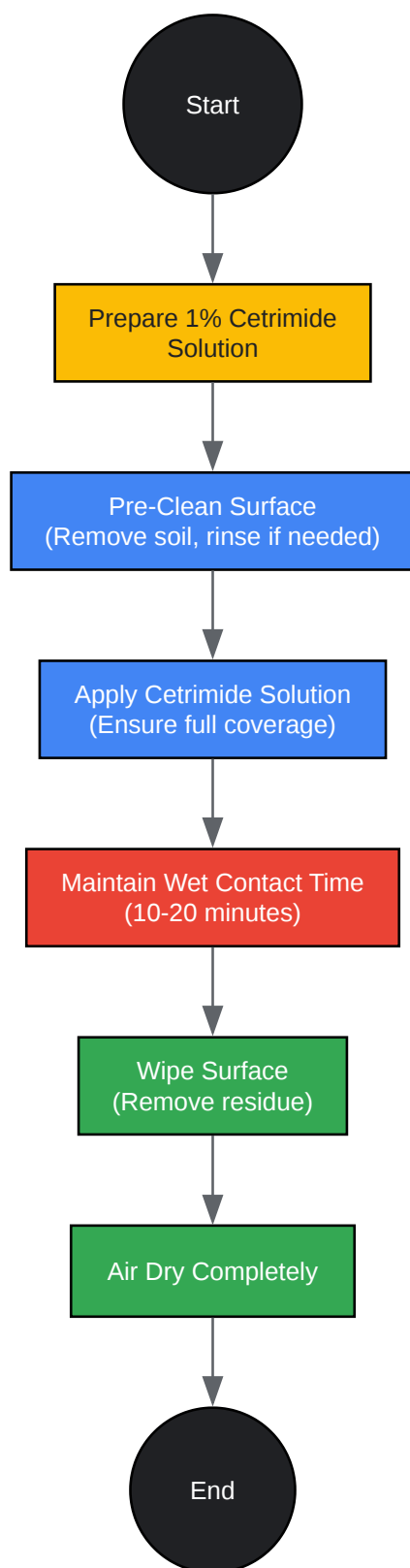
- Cetrimide powder or concentrated stock solution
- Distilled or deionized water

- Clean spray bottle or container
- Lint-free wipes or cloths
- Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

Procedure:

- Preparation of 1% Cetrimide Solution:
 - If using Cetrimide powder, dissolve 10 grams in a final volume of 1 liter of distilled water. Mix thoroughly until fully dissolved.
 - If using a concentrated stock (e.g., 20%), dilute it accordingly. For a 20% stock, mix 50 mL of the concentrate with 950 mL of distilled water to make 1 liter of a 1% solution.
 - Transfer the prepared solution to a clearly labeled spray bottle.
- Pre-Cleaning:
 - Before disinfection, physically remove any gross contamination or soil from the surface.
 - Clean the surface with a cloth dampened with water and a neutral detergent (if necessary). Ensure to rinse away any detergent residue, as it can inactivate Cetrimide. Dry the surface.
- Application of Disinfectant:
 - Thoroughly spray the 1% Cetrimide solution onto the surface, ensuring complete coverage.
 - Alternatively, saturate a clean cloth with the solution and wipe the entire surface.
- Contact Time:
 - Allow the Cetrimide solution to remain on the surface for a minimum contact time of 10-20 minutes to ensure efficacy.^[15] The surface should remain visibly wet during this period.

- Wiping and Drying:
 - After the required contact time, wipe the surface with a sterile, lint-free cloth to remove any residue.
 - Allow the surface to air dry completely before use.



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Caption: Experimental workflow for general laboratory surface disinfection.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol describes a method to determine the MIC of Cetrimide against a specific bacterial strain using the broth microdilution technique in a 96-well plate format.[\[19\]](#)[\[20\]](#)

Materials:

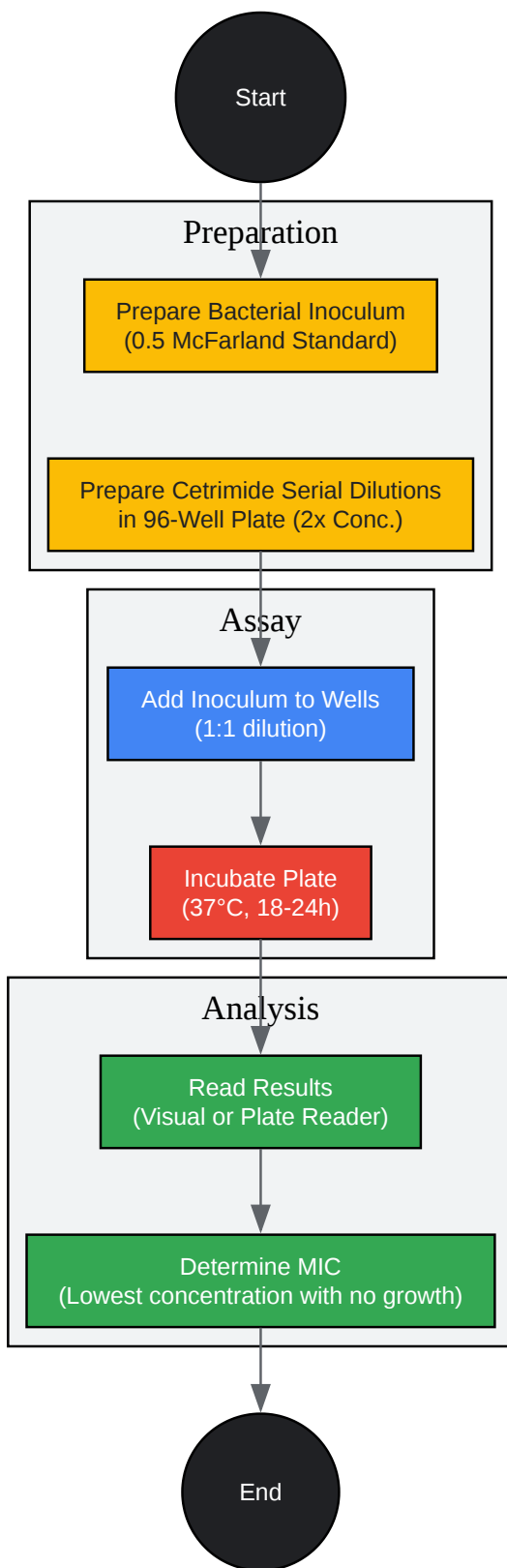
- Cetrimide powder
- Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial culture in logarithmic growth phase
- Sterile 96-well microtiter plates
- Spectrophotometer and plate reader
- 0.5 McFarland turbidity standard
- Sterile pipette tips and multichannel pipette
- Incubator (37°C)

Procedure:

- Inoculum Preparation:
 - From an overnight culture plate, pick several colonies and suspend them in sterile saline or CAMHB.
 - Vortex thoroughly to create a homogenous suspension.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL).[\[20\]](#)
 - Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5×10^6 CFU/mL. The final concentration in the wells after another 1:1 dilution will be $\sim 7.5 \times 10^5$ CFU/mL.

- Preparation of Cetrимide Dilutions:
 - Prepare a stock solution of Cetrимide in CAMHB at twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, prepare a 256 µg/mL stock).
 - Dispense 100 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well plate.
 - Add 200 µL of the Cetrимide stock solution to the wells in column 1.
 - Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down. Continue this process from column 2 to 10. Discard 100 µL from column 10.
 - Column 11 will serve as the growth control (no Cetrимide).
 - Column 12 will serve as the sterility control (no bacteria).
- Inoculation:
 - Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum (from step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.
 - This brings the final volume in each test well to 200 µL and halves the Cetrимide concentration to the desired final test range.
- Incubation:
 - Seal the plate (e.g., with a lid or adhesive seal) and incubate at 37°C for 18-24 hours.
- Reading and Interpretation:
 - After incubation, check the plate. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.
 - Visually inspect the test wells for turbidity. The MIC is the lowest concentration of Cetrимide at which there is no visible bacterial growth (the well is clear).[\[19\]](#)

- Optionally, use a plate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth to a level similar to the sterility control.



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Caption: Experimental workflow for the broth microdilution MIC assay.

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